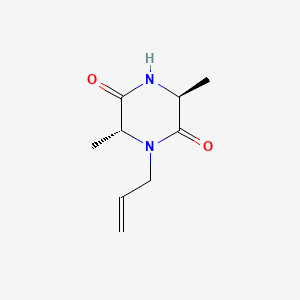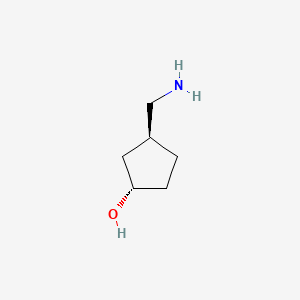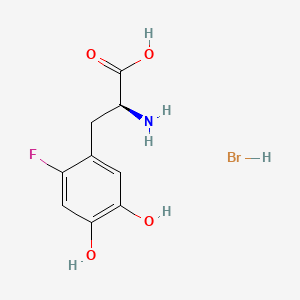
6-Fluoro L-DOPA Hydrobromide Salt
Descripción general
Descripción
6-Fluoro L-DOPA Hydrobromide Salt is a fluorinated analog of L-DOPA . It has a molecular formula of C9H11BrFNO4 and a molecular weight of 296.09 . It appears as a dark grey solid .
Synthesis Analysis
The synthesis of 6-Fluoro L-DOPA Hydrobromide Salt has been reported in several studies . One method involves a one-pot two-step synthesis involving Cu-mediated radiofluorination of a pinacol boronate ester precursor . Another method is based on labelling by non-regioselective electrophilic fluorination, regioselective fluorodemetalation, or nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of 6-Fluoro L-DOPA Hydrobromide Salt can be represented by the InChI string: InChI=1S/C9H10FNO4.BrH/c10-5-3-8 (13)7 (12)2-4 (5)1-6 (11)9 (14)15;/h2-3,6,12-13H,1,11H2, (H,14,15);1H/t6-;/m0./s1 . The compound has a topological polar surface area of 104 Ų and a complexity of 238 .
Physical And Chemical Properties Analysis
6-Fluoro L-DOPA Hydrobromide Salt has a molecular weight of 296.09 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 294.98555 g/mol .
Aplicaciones Científicas De Investigación
Neuro-Oncology
6-Fluoro L-DOPA Hydrobromide Salt is used as a radiotracer in the diagnosis of a range of diseases, including neuro-oncology . It helps in the imaging of tumors in the nervous system, providing valuable information for diagnosis and treatment planning .
Endocrinology
This compound has found applications in the field of endocrinology . It aids in the diagnosis of various endocrine disorders, contributing to a better understanding of these conditions and their management .
Parkinson’s Disease
6-Fluoro L-DOPA Hydrobromide Salt is widely used in the imaging of dopaminergic pathways in the human brain, which is crucial for diagnosing Parkinson’s disease . It allows for the visualization of the presynaptic dopaminergic synthesis, providing insights into the progression of this neurodegenerative disorder .
Congenital Hyperinsulinism
The compound has been used in the diagnosis of congenital hyperinsulinism in infants . It helps to localize the exact lesion on the pancreas in a non-invasive manner, proving to be a clinically valuable reagent .
Schizophrenia
6-Fluoro L-DOPA Hydrobromide Salt has been used in the diagnosis of central nervous system disorders such as schizophrenia . It provides insights into the functional integrity of the presynaptic dopaminergic system, aiding in the diagnosis and treatment of this psychiatric disorder .
Neuroendocrine Tumors
More recently, it has shown good results in the diagnosis of other malignancies such as neuroendocrine tumors . It aids in the detection and localization of these tumors, contributing to effective treatment planning .
Pheochromocytoma
This compound has also been used in the diagnosis of pheochromocytoma, a rare type of tumor that develops in the adrenal glands . It helps in the detection and localization of these tumors, aiding in their effective management .
Pancreatic Adenocarcinoma
6-Fluoro L-DOPA Hydrobromide Salt has demonstrated good results in the diagnosis of pancreatic adenocarcinoma . It aids in the detection and localization of these tumors, contributing to effective treatment planning .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 6-Fluoro L-DOPA Hydrobromide Salt is the presynaptic dopaminergic system in the human brain . This compound has a high affinity for blood-brain barrier amino acid transporters , particularly in its L-form .
Mode of Action
6-Fluoro L-DOPA Hydrobromide Salt interacts with its targets by being decarboxylated by aromatic amino acid decarboxylase (AADC) in the striatum to fluorodopamine F 18 . This interaction reflects the functional integrity of the presynaptic dopaminergic synthesis .
Biochemical Pathways
The biochemical pathway affected by 6-Fluoro L-DOPA Hydrobromide Salt involves the conversion of 6-[18F]FDOPA 1 in [18F]fluorodopamine . This conversion allows us to visualize the functional integrity of the presynaptic dopaminergic synthesis .
Pharmacokinetics
The pharmacokinetics of 6-Fluoro L-DOPA Hydrobromide Salt involve several steps. After being decarboxylated by AADC, fluorodopamine F 18 is further metabolized by monoamine oxidase (MAO) to yield [18F] 6-fluoro-3,4-dihydroxyphenylacetic acid, then subsequently by COMT to yield [18F]6-fluorohomovanillic acid .
Result of Action
The result of the action of 6-Fluoro L-DOPA Hydrobromide Salt is the visualization of the functional integrity of the presynaptic dopaminergic synthesis . This allows for the diagnosis of several central nervous system disorders such as schizophrenia and Parkinson’s disease .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4.BrH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSELPBCSJSDDFZ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747803 | |
| Record name | 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro L-DOPA Hydrobromide Salt | |
CAS RN |
154051-94-2 | |
| Record name | 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




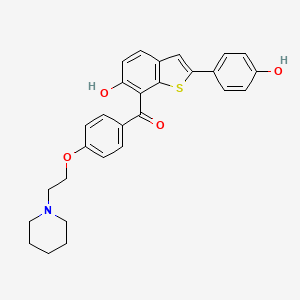

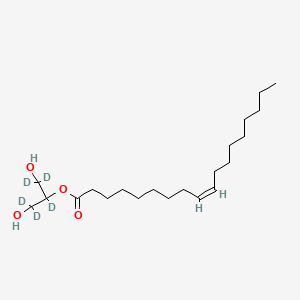


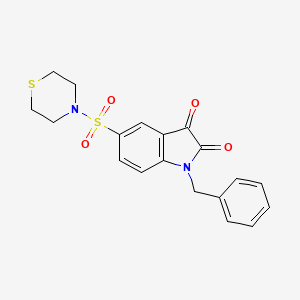
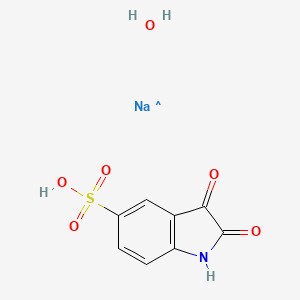
![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)
